Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It is used as an intermediate in the synthesis of pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate (COO-) and a hydroxy (OH) group attached . The average mass of the molecule is 141.125 Da and the monoisotopic mass is 141.042587 Da .Physical And Chemical Properties Analysis
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a flash point of 113.6±21.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 34.3±0.3 cm3, and it has a polar surface area of 62 Å2 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, its derivatives interact with 3-(arylamino)-1H-inden-1-ones to form triones, useful in organic chemistry and possibly pharmaceuticals (Silaichev et al., 2012).
Antimicrobial Applications
Some derivatives of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, like (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, show promising antimicrobial properties. Their structures, characterized by spectroscopy, exhibit good antibacterial and antifungal activity (Hublikar et al., 2019).
Photoreactive Properties
The photoreactive properties of Methyl 3-hydroxy-1H-pyrrole-2-carboxylates are explored in studies like light-induced dehydrodimerization, where irradiation of these compounds yields specific dimeric products (Ghaffari-Tabrizi et al., 1984).
Reactions with Epoxides
Reactions involving Methyl 3-hydroxy-1H-pyrrole-2-carboxylate and epoxides have been studied, yielding various products depending on the reaction conditions. These reactions are significant in the synthesis of compounds with potential applications in materials science and pharmaceuticals (Irwin & Wheeler, 1972).
Parallel Synthesis of Pyrrolones
A procedure for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via a three-component condensation, utilizing Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, demonstrates its importance in the development of large libraries of pyrrolones. This synthesis is crucial for the discovery of new compounds with potential biological activities (Ryabukhin et al., 2012).
properties
IUPAC Name |
methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPQPKMCONIREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716162 | |
Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
CAS RN |
79068-31-8 | |
Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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